molecular formula C14H19N5O5S B4129525 1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE

1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE

Cat. No.: B4129525
M. Wt: 369.40 g/mol
InChI Key: BTNGVUMWLSCRLL-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound with a benzimidazole core. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. The process often includes nitration, sulfonation, and piperazine ring formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to the inhibition or activation of certain cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
  • 1,3-dimethyl-5-[4-(methylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-thione
  • 1,3-dimethyl-5-[4-(methylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a piperazine ring and a nitro group makes it a versatile compound for various applications.

Properties

IUPAC Name

1,3-dimethyl-5-(4-methylsulfonylpiperazin-1-yl)-6-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5S/c1-15-10-8-12(17-4-6-18(7-5-17)25(3,23)24)13(19(21)22)9-11(10)16(2)14(15)20/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNGVUMWLSCRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Reactant of Route 4
Reactant of Route 4
1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Reactant of Route 5
1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE

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